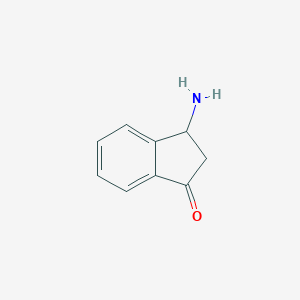

3-Amino-1-indanona

Descripción general

Descripción

Synthesis Analysis

3-Amino-1-indanone can be synthesized through various methods. One approach involves the anionic cyclization of N-protected o-bromophenylalanine ester followed by internal trapping of the lithiated intermediate. Another method includes the intramolecular Friedel-Crafts acylation of the N-carboxyanhydride of phenylalanine. Additionally, Friedel-Crafts acylation of N-protected (α-aminoacyl)benzotriazole of phenylalanine with AlCl3, or intramolecular Friedel-Crafts cyclization of N-phthaloylphenylalanine acid chloride, are viable synthesis routes. Each method has its own set of advantages in terms of yield, safety, and efficiency (Zhao et al., 2011).

Aplicaciones Científicas De Investigación

Construcción de marcos fusionados y espirocíclicos

3-Amino-1-indanona se puede utilizar en anulaciones para construir marcos fusionados y espirocíclicos . Estos marcos son motivos prominentes que se encuentran en una serie de productos naturales y farmacéuticos . La ciclización del núcleo de 1-indanona ha experimentado avances significativos en los últimos años .

Síntesis de varios esqueletos carbocíclicos y heterocíclicos

Se han demostrado nuevas estrategias para la síntesis de varios esqueletos carbocíclicos y heterocíclicos utilizando 1-indanonas . Se ilustran los aspectos mecanísticos de las reacciones representativas para comprender mejor las vías de reacción .

Formación estereoselectiva de compuestos policíclicos

Una gran cantidad de transformaciones que involucran 1-indanonas ofrecen formación estereoselectiva de los compuestos policíclicos deseados . Esto es particularmente importante en la síntesis de compuestos biológicamente relevantes y productos naturales .

Síntesis de moléculas bioactivas

Las 1-indanonas y los compuestos relacionados son moléculas bioactivas importantes . Estos compuestos han exhibido actividad biológica contra las células cancerosas y la enfermedad de Alzheimer . También se pueden utilizar como intermediarios sintéticos para varios fármacos y como precursores de productos naturales

Mecanismo De Acción

Target of Action

3-Amino-1-indanone is a derivative of 1-indanone, which is a prominent motif found in a number of natural products and pharmaceuticals . The primary targets of 1-indanone derivatives are often cellular receptors or enzymes, such as adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .

Mode of Action

The mode of action of 3-Amino-1-indanone involves its interaction with these targets. For instance, it may bind to the active site of an enzyme or receptor, altering its function and leading to changes in cellular processes

Pharmacokinetics

These properties could include its solubility, stability, and permeability, as well as its susceptibility to metabolic enzymes .

Action Environment

The action, efficacy, and stability of 3-Amino-1-indanone can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues

Safety and Hazards

Direcciones Futuras

Indanones, including 3-Amino-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . In the past few years, significant advancement has been achieved regarding the cyclization of the 1-indanone core . Future research may focus on further exploring the versatile reactivity of 1-indanones and their potential applications in various fields .

Propiedades

IUPAC Name |

3-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHMCTUYDVMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327796 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117291-44-8 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

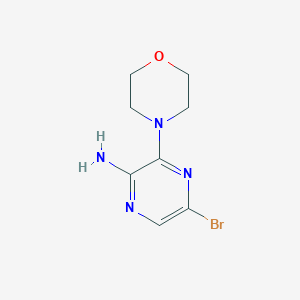

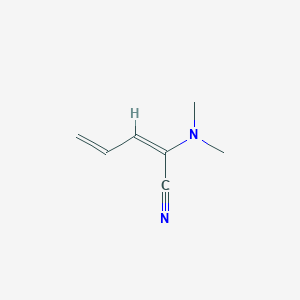

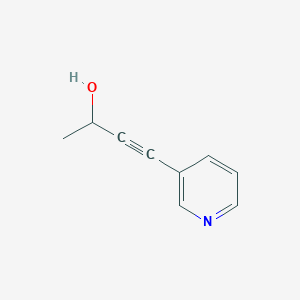

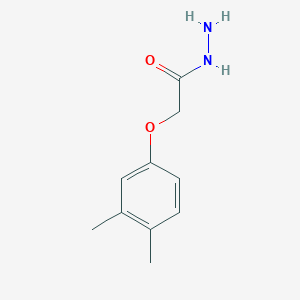

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

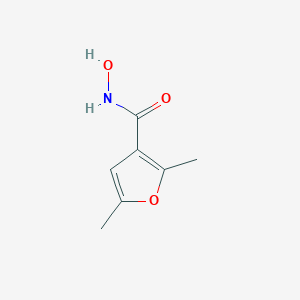

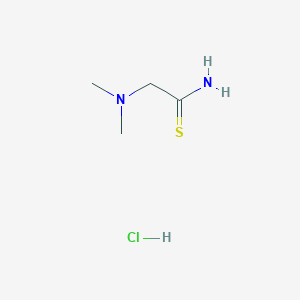

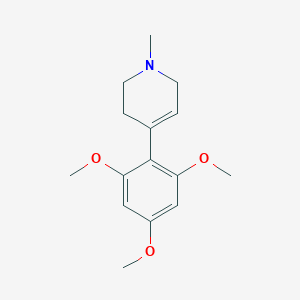

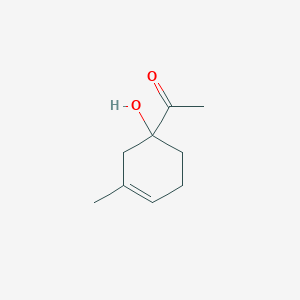

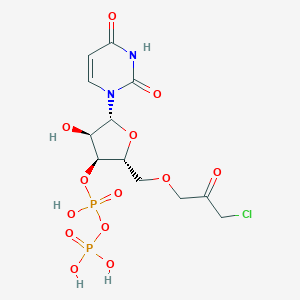

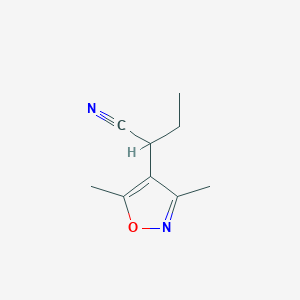

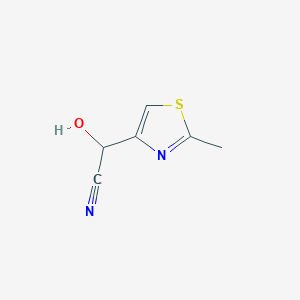

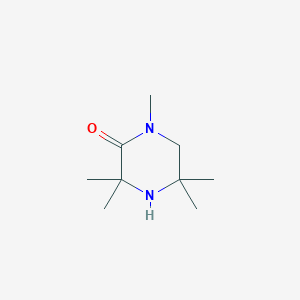

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in synthesizing 3-Amino-1-indanones?

A1: A simple and efficient method for synthesizing 3-Amino-1-indanones has been developed. [] While the specific details of this method are not provided in the abstract, the research highlights its novelty. Additionally, a separate study [] focuses on a metal-free cyclocarboamination reaction between ortho-formyl phenylacetylenes and secondary amines. This reaction offers a tunable approach to synthesizing either 1,3-diamino-1H-indenes (which are essentially reactive enamines) or 3-amino-1-indanones depending on the purification procedure. This method is particularly noteworthy as it avoids the use of metal catalysts and proceeds under mild reaction conditions.

Q2: Can 3-Amino-1-indanones be used as a building block for other compounds?

A2: Yes, research indicates that 3-amino-1-indanones can be used as a precursor for synthesizing other valuable compounds. For instance, they can undergo rearrangement to form 4-Amino-1,2,3,4-tetrahydro-1-isoquinolones. [] This transformation highlights the versatility of 3-amino-1-indanones in synthetic chemistry and its potential application in developing new chemical entities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.